(2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid

Description

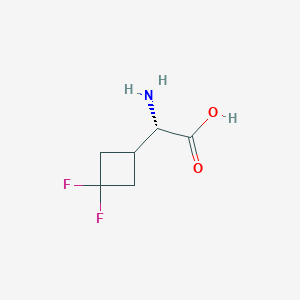

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCIBLSVJVPMDK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(F)F)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches for 2s 2 Amino 2 3,3 Difluorocyclobutyl Acetic Acid

Retrosynthetic Analysis and Key Intermediates

A plausible retrosynthetic analysis for (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is depicted below. The primary disconnection of the target amino acid leads back to an α-aminonitrile, a key intermediate in the Strecker synthesis of amino acids. This aminonitrile can be envisioned to arise from the reaction of a cyanide source and an amine with the key starting material, 3,3-difluorocyclobutanone. This commercially available ketone is a crucial building block for the synthesis.

Figure 1: Retrosynthetic Analysis of this compound

Cyclobutane (B1203170) Ring Formation Strategies

The synthetic approach outlined in the retrosynthetic analysis commences with the commercially available 3,3-difluorocyclobutanone. The availability of this starting material circumvents the need for the de novo construction of the cyclobutane ring in the laboratory, thus providing a more efficient and practical route to the target molecule. The industrial synthesis of 3,3-difluorocyclobutanone typically involves multi-step sequences, often starting from readily available four-carbon building blocks and employing cycloaddition and subsequent fluorination reactions.

Fluorination Methodologies on Cyclobutane Systems

The utilization of 3,3-difluorocyclobutanone as the starting material strategically incorporates the gem-difluoro moiety at the desired position from the outset. This approach obviates the need for a separate fluorination step on a pre-existing cyclobutane ring in the forward synthesis. Traditional methods for the gem-difluorination of ketones often involve the use of reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™, which can be hazardous and require careful handling. By starting with the already fluorinated cyclobutanone, the synthesis becomes more streamlined and avoids these potentially challenging transformations.

Introduction of the Acetic Acid Moiety via Nucleophilic Substitution or Grignard Reactions

The introduction of the acetic acid moiety, or a precursor thereof, can be achieved through nucleophilic addition to the carbonyl group of 3,3-difluorocyclobutanone. However, the increased acidity of the α-protons in 3,3-difluorocyclobutanone makes it susceptible to side reactions, such as elimination, when using common organometallic reagents like Grignard or organolithium reagents. nih.govnih.gov

To circumvent these issues, the use of less basic organometallic reagents is preferred. Organolanthanum reagents have been shown to be effective for the nucleophilic addition to 3,3-difluorocyclobutanone, minimizing undesired side reactions. nih.govnih.gov For the synthesis of the target amino acid, a nucleophile that can be converted to the carboxylic acid group is required. A potential strategy involves the addition of a protected cyanohydrin or a similar C1-synthon that can be subsequently hydrolyzed to the carboxylic acid.

An alternative and more direct approach, as suggested by the retrosynthetic analysis, is the Strecker synthesis, where the carbonyl group is converted directly to an α-aminonitrile, which contains both the amino group and a precursor to the carboxylic acid (the nitrile group). This method is discussed in detail in the following section.

Enantioselective Synthesis Strategies

The synthesis of the enantiomerically pure this compound requires a stereocontrolled introduction of the α-amino group. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, organocatalysis, or metal-catalyzed asymmetric reactions.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

A well-established method for the asymmetric synthesis of α-amino acids is the diastereoselective Strecker reaction using a chiral amine as an auxiliary. acs.org In this approach, 3,3-difluorocyclobutanone is first condensed with a chiral amine, such as (R)-phenylglycinol or a derivative thereof, to form a chiral imine. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), proceeds in a diastereoselective manner, controlled by the stereocenter of the chiral auxiliary.

Table 1: Examples of Chiral Auxiliaries for Asymmetric Strecker Synthesis

| Chiral Auxiliary | Typical Reagents and Conditions | Reference |

|---|---|---|

| (R)-phenylglycinol | 3,3-difluorocyclobutanone, TMSCN, then hydrolysis | acs.org |

After the formation of the diastereomerically enriched α-aminonitrile, the chiral auxiliary is cleaved, typically by hydrogenolysis, and the nitrile group is hydrolyzed to the carboxylic acid to afford the desired enantiomerically enriched α-amino acid. The efficiency of the diastereoselection is highly dependent on the choice of the chiral auxiliary and the reaction conditions.

Organocatalytic and Metal-Catalyzed Asymmetric Approaches to α-Amino Acids with Cyclobutyl Rings

In addition to chiral auxiliary-based methods, organocatalytic and metal-catalyzed approaches represent powerful strategies for the enantioselective synthesis of α-amino acids.

Organocatalysis:

Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the asymmetric α-amination of carbonyl compounds. mdpi.com For instance, the enamine formed from 3,3-difluorocyclobutanone and a chiral secondary amine catalyst could react with an electrophilic nitrogen source (e.g., di-tert-butyl azodicarboxylate) to introduce the amino group in a stereocontrolled manner. Subsequent transformations would then be required to install the carboxylic acid moiety.

Another potential organocatalytic approach is the asymmetric Strecker reaction catalyzed by a chiral thiourea or squaramide catalyst. wikipedia.org These catalysts can activate the imine formed in situ from 3,3-difluorocyclobutanone and an amine, and facilitate the enantioselective addition of cyanide.

Metal-Catalysis:

Metal-catalyzed asymmetric synthesis offers a broad range of possibilities. For example, a chiral metal complex could catalyze the asymmetric hydrogenation of a dehydroamino acid precursor derived from 3,3-difluorocyclobutanone. Alternatively, a metal-catalyzed asymmetric amination of an enolate derived from a 3,3-difluorocyclobutyl acetic acid ester could be envisioned. Chiral cobalt or rhodium complexes have shown promise in such transformations for the synthesis of other α-amino acids. researchgate.net

Table 2: Overview of Potential Enantioselective Methods

| Method | Catalyst/Reagent | Key Transformation |

|---|---|---|

| Chiral Auxiliary | (R)-phenylglycinol | Diastereoselective Strecker reaction |

| Organocatalysis | Chiral thiourea | Enantioselective Strecker reaction |

| Organocatalysis | Proline derivative | Enantioselective α-amination |

Resolution Techniques for Enantiomerically Pure this compound

Achieving high enantiomeric purity is paramount for the biological application of chiral amino acids. The separation of a racemic mixture of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid into its constituent enantiomers requires specialized resolution techniques. While conventional methods are often ineffective for separating enantiomers, several advanced strategies are commonly employed. mdpi.com

Chromatographic methods are among the most effective for obtaining enantiomers with very high purity. mdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Gas chromatography (GC) and liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), are powerful tools for enantioseparation. mdpi.comnih.gov In the direct approach for GC, the racemic mixture is passed through a chiral column, which preferentially retains one enantiomer over the other. mdpi.com For this to be successful, the amino acid must first be converted into a volatile derivative. mdpi.comnih.gov

Another common strategy is the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, which is an enantiomerically pure acid or base. The resulting products are diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the original amino acid.

Enzymatic resolution is also a powerful technique. Specific enzymes can selectively catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. For example, dynamic kinetic resolution combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

Table 1: Overview of Potential Resolution Techniques

| Technique | Principle | Key Considerations |

|---|---|---|

| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.com | Requires development of a specific method; can be highly effective for analytical and preparative scales. nih.gov |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with a chiral resolving agent, followed by separation (e.g., crystallization). | Success depends on finding a suitable resolving agent and crystallization conditions. |

| Enzymatic Resolution | Enzyme-catalyzed reaction that is selective for one enantiomer. nih.gov | Requires a suitable enzyme; conditions are typically mild. |

Practical Synthesis Considerations for Research Scale-Up

For pharmaceutical applications, achieving high yield and exceptional purity is non-negotiable. Reaction conditions must be meticulously optimized to ensure the desired product is formed with minimal side products. This involves a systematic study of parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent and catalyst.

For instance, in alkylation reactions common in amino acid synthesis, the choice of base and solvent can dramatically affect both yield and diastereoselectivity. In many multi-step syntheses, it is advantageous to perform "one-pot" procedures where intermediates are not isolated, reducing material loss and saving time. However, this requires that the reaction conditions for each step are compatible. The final purification step is critical for removing any residual impurities, which may involve recrystallization from a carefully selected solvent system to yield a product that meets stringent pharmaceutical standards.

In peptide synthesis, the reactive functional groups of amino acids—the α-amino group and the carboxylic acid group—must be temporarily masked with protecting groups to prevent unwanted side reactions and uncontrolled polymerization. nih.govpeptide.com The choice of protecting groups is governed by the principle of orthogonality, meaning that one group can be removed under conditions that leave the other intact. iris-biotech.de

Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used acid-labile protecting group for the α-amino function. wikipedia.org It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk The Boc group is stable to a wide range of nucleophiles and bases but can be readily removed under acidic conditions, commonly with trifluoroacetic acid (TFA). wikipedia.orgfishersci.co.ukchemistrysteps.com This acid sensitivity makes it orthogonal to the base-labile Fmoc group. organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl) Group: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). vectorlabs.com It is used to protect the α-amino group and is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in a solvent like DMF. iris-biotech.detotal-synthesis.com The introduction of the Fmoc group is often accomplished using Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.com The strong UV absorbance of the fluorenyl group is a practical advantage, as it allows for real-time monitoring of the deprotection step during automated peptide synthesis.

The carboxylic acid function is typically activated for peptide bond formation while the amino group of the incoming amino acid is protected. In SPPS, the C-terminal amino acid is first anchored to a solid support resin, which serves as the protecting group for its carboxylic acid.

Table 2: Comparison of Boc and Fmoc Protecting Groups for the Amino Function

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

|---|---|---|

| Chemical Nature | Carbamate | Carbamate |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk | Fmoc-OSu or Fmoc-Cl. total-synthesis.com |

| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid, TFA). wikipedia.orgchemistrysteps.com | Base (e.g., Piperidine in DMF). iris-biotech.detotal-synthesis.com |

| Stability | Stable to bases and nucleophiles. organic-chemistry.org | Stable to acids. |

| Primary Application | Historically used in Boc/Bzl-based SPPS; solution-phase synthesis. | Dominant protecting group in modern Fmoc/tBu-based SPPS. iris-biotech.de |

| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-labile groups (e.g., Cbz). total-synthesis.com | Orthogonal to acid-labile groups (e.g., Boc, tBu). iris-biotech.de |

Conformational Analysis and Structural Elucidation of 2s 2 Amino 2 3,3 Difluorocyclobutyl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques in Stereochemical Assignment (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural characterization and stereochemical assignment of complex organic molecules like (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid. While specific experimental data for this exact molecule is not extensively published, the expected spectroscopic features can be inferred from the analysis of closely related fluorinated compounds and general principles of NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The presence of the 3,3-difluorocyclobutyl moiety introduces characteristic splitting patterns and chemical shifts.

¹H NMR: The protons on the cyclobutyl ring are expected to exhibit complex multiplets due to geminal and vicinal couplings with each other and with the fluorine atoms. The proton at the α-carbon (the stereocenter) would appear as a distinct signal, with its chemical shift and coupling constants providing insights into the local conformation.

¹³C NMR: The carbon atom bearing the two fluorine atoms (C3) will show a characteristic triplet in the ¹³C NMR spectrum due to one-bond C-F coupling. The other carbons of the cyclobutyl ring will also exhibit coupling to the fluorine atoms, albeit with smaller coupling constants.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, and its chemical shift provides information about the electronic environment of the fluorine atoms.

Illustrative ¹H and ¹³C NMR Data:

While experimental data for the title compound is scarce, the following table provides hypothetical yet representative NMR data based on the analysis of similar 3,3-difluorocyclobutyl derivatives.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key Couplings |

| α-CH | 3.5 - 3.8 | 55 - 60 | |

| Cyclobutyl CH₂ (C2, C4) | 2.2 - 2.8 | 35 - 45 | ²J(H,H), ³J(H,H), ³J(H,F) |

| Cyclobutyl CH (C1) | 2.5 - 3.0 | 40 - 50 | |

| CF₂ | - | 115 - 125 | ¹J(C,F) |

| COOH | 10 - 12 (or not observed) | 170 - 175 |

Mass Spectrometry (MS):

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information, including the connectivity of the amino acid and the difluorocyclobutyl ring. Common ionization techniques such as electrospray ionization (ESI) would likely be employed.

X-ray Crystallography for Absolute Configuration Determination and Conformational Insights

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms.

For a chiral molecule like this compound, X-ray crystallography can definitively establish the (S)-configuration at the α-carbon. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. The analysis of Bijvoet pairs in the diffraction data allows for the determination of the absolute stereochemistry. acs.org

Beyond absolute configuration, a crystal structure provides a wealth of conformational information. Key parameters that can be determined include:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: These define the conformation of the molecule, including the puckering of the cyclobutane (B1203170) ring and the orientation of the amino and carboxylic acid groups relative to the ring.

Intermolecular interactions: In the solid state, molecules pack in a specific arrangement stabilized by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the material.

Given the presence of the amino and carboxylic acid groups, it is expected that in the solid state, this compound exists as a zwitterion, with extensive hydrogen bonding networks between adjacent molecules. The cyclobutane ring is not planar and will adopt a puckered conformation to relieve ring strain.

Advanced Structural Parameters (e.g., Cremer-Pople Puckering Parameters, Exit Vector Plots for Cyclobutanes)

To provide a more quantitative and comparative description of the cyclobutane ring's conformation, advanced structural parameters are employed.

Cremer-Pople Puckering Parameters:

Originally developed for five- and six-membered rings, the Cremer-Pople puckering analysis can be adapted for four-membered rings to provide a concise description of their non-planar conformations. smu.educhemrxiv.org For a cyclobutane ring, the puckering can be described by a single puckering amplitude (q) and a phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the type of puckering (e.g., bent or twisted). For a four-membered ring, the primary mode of puckering is a "butterfly" motion.

Exit Vector Plots (EVP):

Exit Vector Plots are a powerful tool for visualizing and comparing the conformational space of cyclic scaffolds, including cyclobutanes. researchgate.netrsc.org This method describes the relative orientation of the two substituents attached to the ring. The geometry of the disubstituted cyclobutane can be defined by a set of parameters:

r: The distance between the two exit vectors (the bonds connecting the substituents to the ring).

θ: The dihedral angle between the two exit vectors.

φ₁ and φ₂: The angles between each exit vector and the line connecting the points of attachment on the ring.

By plotting these parameters against each other, an Exit Vector Plot is generated, which provides a unique fingerprint of the conformational preferences of the scaffold. This allows for a systematic comparison of the conformational properties of this compound with other substituted cyclobutanes and can be invaluable in structure-activity relationship (SAR) studies.

Illustrative Conformational Parameters:

The following table presents a hypothetical set of puckering and exit vector parameters for a puckered conformation of the 3,3-difluorocyclobutyl ring.

| Parameter | Description | Hypothetical Value |

| Cremer-Pople | ||

| Puckering Amplitude (q) | Degree of non-planarity | 0.1 - 0.3 Å |

| Phase Angle (φ) | Type of puckering | Varies |

| Exit Vector Plot | ||

| Distance (r) | Distance between substituents | 2.5 - 2.8 Å |

| Dihedral Angle (θ) | Torsional angle between substituents | Varies with puckering |

| Planar Angles (φ₁, φ₂) | Angles of substituent bonds | Varies with puckering |

Advanced Analytical Methodologies for Research on 2s 2 Amino 2 3,3 Difluorocyclobutyl Acetic Acid

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

The enantiomeric purity of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid is a critical quality attribute, as the biological activity and pharmacological profile of chiral molecules can be highly dependent on their stereoisomeric form. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the cornerstone for the accurate determination of enantiomeric excess.

In the analysis of non-proteinogenic amino acids like the title compound, chiral HPLC is often the method of choice. The separation of enantiomers can be achieved through two main strategies: the use of a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For underivatized amino acids, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have demonstrated broad applicability. These phases operate under various mobile phase conditions, including polar organic and reversed-phase modes, offering versatility in method development. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times.

Alternatively, derivatization of the amino acid with a chiral agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, creates diastereomeric isoindole derivatives. These derivatives can be readily separated on a conventional reversed-phase column (e.g., C18) and detected with high sensitivity using fluorescence or UV detectors.

For GC-based analysis, the amino acid must first be derivatized to increase its volatility. A common approach involves esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivatives can then be separated on a chiral capillary column. The selection of the appropriate chiral stationary phase is crucial for achieving baseline separation of the enantiomers.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. value is indicative of a successful asymmetric synthesis and provides confidence in the stereochemical integrity of the compound.

Table 1: Illustrative Chiral Chromatography Parameters for Amino Acid Enantioseparation

| Parameter | Chiral HPLC with CSP | Chiral GC with Derivatization |

| Stationary Phase | Teicoplanin-based CSP | Chiral capillary column (e.g., Chirasil-Val) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water/Methanol gradients with additives (e.g., acids, bases) | Helium or Hydrogen |

| Derivatization | Not required | Required (e.g., esterification and acylation) |

| Detection | UV, MS, Fluorescence | Flame Ionization (FID), Mass Spectrometry (MS) |

| Key Outcome | Determination of enantiomeric purity | Determination of enantiomeric purity |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition and structure of this compound. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the determination of the precise molecular formula of the compound.

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of polar molecules like amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. The high resolving power of modern mass analyzers, such as Orbitrap or Time-of-Flight (TOF) instruments, enables the differentiation of the target molecule from other species with the same nominal mass but different elemental compositions.

In addition to confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ generates a characteristic fragmentation pattern. For α-amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and the loss of the carboxylic acid group in the form of formic acid (HCOOH) or CO and H₂O. The fragmentation of the difluorocyclobutyl moiety would also yield specific product ions, further corroborating the structure of the molecule. The analysis of these fragmentation patterns can help to piece together the connectivity of the atoms within the molecule.

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₉F₂NO₂ |

| Monoisotopic Mass | 165.0598 u |

| [M+H]⁺ (Calculated) | 166.0676 u |

| Common Fragment Ions | [M+H - H₂O]⁺, [M+H - HCOOH]⁺, fragments from the cyclobutyl ring |

Advanced NMR Techniques for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation and stereochemical assignment of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments is essential.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms. The presence of a chiral center at the α-carbon renders the two protons on the adjacent methylene (B1212753) groups of the cyclobutyl ring diastereotopic. This means they are chemically non-equivalent and are expected to appear as distinct signals with different chemical shifts and show geminal coupling to each other, as well as vicinal coupling to the methine proton on the cyclobutyl ring.

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the two equivalent fluorine atoms, and its chemical shift would be characteristic of a geminal difluoride on a cyclobutyl ring.

Two-dimensional NMR techniques are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling correlations, helping to identify adjacent protons within the cyclobutyl ring and the α-amino acid moiety.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is vital for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the relative stereochemistry of the substituents on the cyclobutyl ring and the relationship between the amino acid side chain and the ring.

The combination of these advanced NMR techniques allows for a comprehensive and unambiguous assignment of the structure and stereochemistry of this compound.

Table 3: Key NMR Experiments for Structural and Stereochemical Analysis

| NMR Experiment | Information Obtained |

| ¹H NMR | Chemical shifts, coupling constants, and diastereotopicity of protons. |

| ¹³C NMR | Number of unique carbon environments, C-F coupling. |

| ¹⁹F NMR | Chemical shift of fluorine atoms. |

| COSY | ¹H-¹H connectivity. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations for structural assembly. |

| NOESY | Through-space correlations for stereochemical assignment. |

Future Perspectives and Research Challenges for 2s 2 Amino 2 3,3 Difluorocyclobutyl Acetic Acid in Chemical Biology

Emerging Synthetic Routes for Complex Fluorinated Amino Acid Scaffolds

The efficient and stereoselective synthesis of (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid and its derivatives remains a primary challenge. Traditional methods can be lengthy and low-yielding, prompting the exploration of more advanced synthetic strategies. Future progress will likely depend on the development of novel catalytic systems and methodologies that can construct the complex scaffold with high precision.

Emerging strategies focus on late-stage fluorination and asymmetric construction of the quaternary center. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes presents a promising route to chiral difluorinated cyclobutane (B1203170) derivatives. researchgate.net Another area of intense research involves the development of catalytic enantioselective fluorination reactions, which could allow for the introduction of fluorine atoms with precise stereochemical control late in the synthetic sequence. nih.govacs.org Furthermore, methods for the stereoselective synthesis of cyclic quaternary α-amino acids, such as asymmetric Strecker reactions or phase-transfer catalysis, are critical for establishing the crucial (2S)-stereocenter. nih.govchemrxiv.org The development of cross-coupling strategies using halo-amino acid precursors has also expanded the toolkit for creating a variety of fluorinated unnatural amino acids. nih.gov

A comparison of potential advanced synthetic approaches is summarized below:

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | Use of chiral transition metal catalysts (e.g., Rh, Pd, Ni, Cu) or organocatalysts to control the stereoselective formation of the α-carbon center or the cyclobutane ring. acs.orgrsc.orgmdpi.com | High enantioselectivity; potential for catalytic turnover reduces waste. | Catalyst sensitivity; substrate scope can be limited. |

| C-H Bond Fluorination | Direct, late-stage introduction of fluorine atoms onto a pre-formed cyclobutyl amino acid scaffold using advanced fluorinating agents and catalysts. nih.gov | Atom economy; allows for diversification of existing molecular skeletons. | Regio- and stereoselectivity are difficult to control; harsh reagents may be required. |

| Strained Ring Opening | Diastereoselective opening of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) with fluorine-containing nucleophiles. acs.org | Rapid construction of substituted cyclobutane cores with defined stereochemistry. | Synthesis of stable and appropriately functionalized BCB precursors can be complex. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for carbofluorination or other bond-forming reactions to build the scaffold. nih.gov | Mild reaction conditions; high functional group tolerance. | Control of competing reaction pathways; scalability can be an issue. |

These evolving synthetic methods are crucial for making this compound and a diverse library of its analogs more accessible for widespread investigation.

Expanding the Scope of Biochemical Targets and Applications

The unique structural and physicochemical properties conferred by the gem-difluorocyclobutyl moiety make this amino acid a compelling candidate for targeting a wide range of biological molecules and for use in various chemical biology applications.

The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability and bioavailability. nih.gov The rigid cyclobutyl ring acts as a conformationally constrained isostere for common amino acid side chains like leucine or valine. This conformational rigidity can pre-organize a peptide or small molecule inhibitor into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein. mdpi.com For example, incorporating this amino acid into a peptide sequence could enforce a specific β-turn or helical conformation necessary for interaction with a protease active site or a protein-protein interface. chemrxiv.org

Furthermore, the highly polarized C-F bonds can engage in favorable non-covalent interactions, including orthogonal multipolar interactions with protein backbones, potentially improving target binding. nih.gov The compound can also serve as a valuable probe in biophysical studies. The presence of the ¹⁹F nucleus provides a sensitive and background-free signal for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein-ligand interactions, conformational changes, and dynamics. nih.govresearchgate.netmdpi.com

Potential applications and target classes for this amino acid are outlined below:

| Target Class / Application | Rationale for Using this compound |

| Protease Inhibitors | The rigid scaffold can mimic the transition state of peptide hydrolysis, while fluorine atoms enhance stability against proteolytic degradation. |

| Kinase Inhibitors | The cyclobutyl group can be oriented to occupy hydrophobic pockets in the ATP-binding site, with fluorine atoms modulating solubility and cell permeability. |

| Protein-Protein Interaction (PPI) Modulators | Incorporation into peptides can stabilize secondary structures (e.g., α-helices) that are critical for recognizing and disrupting PPI surfaces. |

| ¹⁹F NMR Probes | Can be incorporated into peptides or small molecules to report on binding events, conformational changes, or the local environment within a protein binding pocket. mdpi.com |

| Metabolic Engineering | Use as a building block in ribosomal peptide synthesis to create novel macrocyclic peptides with enhanced drug-like properties. rsc.org |

Future research will involve incorporating this amino acid into diverse molecular scaffolds and screening them against various biological targets to uncover new therapeutic leads and biological probes.

Integration with Advanced Drug Discovery Platforms

The utility of a novel building block like this compound is greatly amplified by its compatibility with modern drug discovery platforms. These high-throughput and data-driven methods can rapidly explore the chemical space around the core scaffold to identify promising bioactive molecules.

Computational and In Silico Screening: Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how ligands containing this amino acid will bind to protein targets. nih.govnih.gov Computational models can assess the conformational preferences of the difluorocyclobutyl group within a binding site and predict its impact on binding energy. researchgate.net This in silico screening allows for the prioritization of synthetic efforts on compounds most likely to be active.

High-Throughput Synthesis and Screening: The development of robust synthetic routes will enable the creation of libraries of compounds based on this amino acid for high-throughput screening (HTS). These libraries can be rapidly tested against thousands of biological targets to identify initial hits.

Genetic Code Expansion and Display Technologies: One of the most exciting frontiers is the integration of unnatural amino acids (UAAs) directly into ribosomally synthesized proteins and peptides. rsc.orglabome.com By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound could be site-specifically incorporated into proteins or used in display platforms (e.g., phage or mRNA display). nih.govnih.govmdpi.com This would enable the de novo discovery of highly potent and selective macrocyclic peptides containing this unique fluorinated scaffold. rsc.org

| Drug Discovery Platform | Application of this compound |

| Computational Chemistry | In silico design and virtual screening of libraries; prediction of binding modes and affinities; assessment of ADME properties. nih.govresearchgate.net |

| Fragment-Based Drug Discovery (FBDD) | Use as a rigid, polar, and lipophilic fragment for screening against protein targets to identify initial binding interactions. researchgate.net |

| DNA-Encoded Libraries (DELs) | Incorporation as a building block in the combinatorial synthesis of massive libraries for affinity-based selection against targets. |

| Genetic Code Expansion | Ribosomal incorporation into peptides and proteins, enabling the creation of novel biologics and macrocyclic peptide libraries for screening. rsc.org |

The successful integration of this compound into these platforms will accelerate its translation from a chemical curiosity into a valuable tool for drug discovery.

Addressing Stereochemical Control in Complex Derivatizations

While the synthesis of the parent amino acid is challenging, a significant hurdle for its practical application lies in the stereocontrolled derivatization of the molecule. The α-carbon is a quaternary stereocenter, which is synthetically challenging to create and can be prone to racemization under harsh conditions. researchgate.net Any subsequent chemical modification, either on the cyclobutyl ring or at the amino or carboxyl termini, must proceed without compromising the integrity of this (2S)-stereocenter.

Future research must focus on developing mild and highly stereoselective methods for derivatization. For example, functionalizing the C-H bonds of the cyclobutyl ring presents an opportunity to introduce new chemical vectors for probing protein interactions. However, this must be done with high regio- and diastereoselectivity relative to the existing chiral center. This will likely require the use of advanced catalytic systems, such as transition-metal-catalyzed C-H activation with chiral ligands.

Similarly, derivatization of the amine or carboxylic acid groups to form peptides or other conjugates must employ coupling reagents and conditions that suppress epimerization. The development of organocatalytic and biocatalytic methods, which often proceed under mild conditions, will be crucial for these transformations. fau.de

| Derivatization Challenge | Potential Synthetic Solution |

| Peptide Bond Formation | Use of low-racemization coupling reagents (e.g., COMU, HATU) with non-coordinating bases; enzymatic peptide synthesis. |

| N- and C-Termini Modification | Mild, stereoretentive reactions such as reductive amination or esterification catalyzed by organocatalysts. |

| Cyclobutyl Ring Functionalization | Directed, diastereoselective C-H activation using removable directing groups; radical-based functionalization under photoredox conditions. |

| Creation of New Stereocenters | Asymmetric catalysis (e.g., hydrogenation, epoxidation, dihydroxylation) on derivatized scaffolds, requiring careful study of substrate control vs. catalyst control. researchgate.net |

Overcoming these challenges in stereochemical control will unlock the ability to generate a wide array of complex and precisely defined derivatives, which is essential for systematically exploring their potential in chemical biology and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for (2S)-2-Amino-2-(3,3-difluorocyclobutyl)acetic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S) configuration. A plausible route includes:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the 3,3-difluorocyclobutane moiety.

Amino Acid Coupling : Employ N-protected glycine derivatives (e.g., Fmoc-protected) for stereoselective coupling with the cyclobutyl group via peptide coupling reagents like HATU or EDC .

Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Fmoc).

Yield Optimization :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via LC-MS or TLC.

- Optimize solvent polarity (e.g., DMF for coupling, DCM for deprotection) .

Q. How can the stereochemical purity of this compound be validated?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Confirm retention times against a racemic mixture. NMR (¹H and ¹⁹F) can detect diastereotopic splitting in the cyclobutyl protons, while X-ray crystallography provides definitive stereochemical assignment .

Q. What solubility characteristics should be considered for this compound in aqueous buffers?

Methodological Answer: The compound’s solubility is influenced by:

- pH : The carboxylic acid (pKa ~2.5) and amino groups (pKa ~9.5) dictate ionization. Solubility peaks near pH 6–7 (zwitterionic form).

- Buffer Composition : Use phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for biological assays. For low solubility, add co-solvents like DMSO (<5% v/v) .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the compound’s metabolic stability in vivo?

Methodological Answer: The difluorocyclobutyl group enhances metabolic stability by:

- Reducing Oxidation : Fluorine atoms block cytochrome P450-mediated oxidation.

- Improving Lipophilicity : Increases membrane permeability (logP ~1.2–1.5).

Experimental Validation : - Conduct liver microsome assays (human/rat) with LC-MS quantification of parent compound and metabolites .

Q. What strategies resolve contradictions in enzymatic inhibition data for this compound?

Methodological Answer: Discrepancies may arise from:

- Enzyme Source Variability : Compare recombinant vs. tissue-derived enzymes.

- Assay Conditions : Standardize ATP concentrations (for kinases) or cofactor levels.

- Data Normalization : Use positive controls (e.g., staurosporine for kinases) and statistical tools like Grubbs’ test to identify outliers .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Validate with experimental IC₅₀ values .

Q. What analytical methods detect degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Detection : Use UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient.

- Degradation Pathways : Fluorine substitution minimizes photodegradation, but cyclobutane ring strain may lead to ring-opening under acidic conditions .

Q. How can enantiomeric impurities be quantified during scale-up synthesis?

Methodological Answer:

- Chiral SFC : Supercritical fluid chromatography with a Chiralpak AD-3 column (CO₂/ethanol modifier) offers high resolution and faster run times than HPLC.

- Limit of Detection (LOD) : Achieve <0.1% impurity detection via calibration curves using spiked samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.